6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158757-18-6
VCID: VC2629033
InChI: InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
SMILES: CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride

CAS No.: 1158757-18-6

Cat. No.: VC2629033

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride - 1158757-18-6

Specification

CAS No. 1158757-18-6
Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
IUPAC Name 6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride
Standard InChI InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
Standard InChI Key YCUOVDGRXHBBPY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl
Canonical SMILES CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl

Introduction

Chemical Identity and Fundamental Properties

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a chemical compound identified by the CAS Registry Number 1158757-18-6 . This compound features a distinctive molecular architecture combining benzoxazole and piperidine moieties, creating a structure with significant pharmacological potential.

Basic Identification Parameters

The compound's fundamental physicochemical parameters are summarized in Table 1, providing a comprehensive overview of its identity markers.

Table 1: Key Identification Parameters of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride

ParameterValue
CAS Number1158757-18-6
Molecular FormulaC₁₃H₁₇ClN₂O
Molecular Weight252.74 g/mol
IUPAC Name6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride
InChIInChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
SMILESCC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl
InChIKeyYCUOVDGRXHBBPY-UHFFFAOYSA-N

The structural identification parameters provided in Table 1 serve as unique identifiers for this compound in chemical databases and scientific literature, facilitating accurate cross-referencing and identification .

Molecular Structure and Chemical Properties

Understanding the molecular structure of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is essential for predicting its chemical behavior and potential applications.

Structural Features

The compound incorporates several key structural elements:

  • A benzoxazole ring system, which is a bicyclic heterocycle comprising fused benzene and oxazole rings

  • A methyl substituent at the 6-position of the benzoxazole ring

  • A piperidine ring connected at the 3-position

  • A hydrochloride salt form, enhancing its solubility in polar solvents

The benzoxazole ring serves as a rigid scaffold, while the piperidine component introduces flexibility and a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions .

Chemical Reactivity

The chemical reactivity of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride can be attributed to its functional groups and structural elements:

  • The benzoxazole ring can undergo electrophilic substitution reactions

  • The piperidine nitrogen functions as a nucleophilic center, capable of participating in various reactions

  • The hydrochloride salt form enhances solubility in polar solvents, facilitating various solution-phase reactions

  • The methyl group at the 6-position can influence electron density distribution across the aromatic system

These properties collectively contribute to the compound's chemical behavior and potential interactions with biological targets .

ParameterConditions
Starting Material4-(2,4-difluorobenzoyl)-piperidine hydrochloride
SolventMethanol
ReagentsHydroxylamine hydrochloride, Potassium hydroxide
Temperature40-45°C
Reaction Time12 hours
PurificationAcidification, filtration, washing, drying
Yield~90%

While this synthetic approach is for a related compound, it provides valuable insights into potential strategies for synthesizing 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride with appropriate modifications .

Comparative Analysis with Related Compounds

Understanding 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride in the context of related compounds provides valuable insights into its potential properties and applications.

Structural Analogs

Several structurally related compounds have been identified and studied:

Table 3: Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride1158757-18-6C₁₃H₁₇ClN₂O252.74Reference compound
2-[(3S)-piperidin-3-yl]-1,3-benzoxazole-C₁₂H₁₄N₂O202.25Lacks methyl group at 6-position
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride84163-13-3C₁₂H₁₄ClFN₂O256.70Fluoro instead of methyl, different ring connectivity
6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole1035840-69-7C₁₃H₁₅ClN₂O250.72Chloro at 6-position, methyl at 5-position, piperidine at 4-position
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride2031259-41-1C₁₀H₁₅ClN₂O₂S262.76Thiazole instead of benzoxazole, carboxylate group

These structural variations can significantly affect physicochemical properties, biological activities, and potential applications .

Pharmacological Comparisons

Compounds with similar structural features to 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride have demonstrated various pharmacological activities:

  • Benzoxazole derivatives have shown activity as adenosine A2A receptor antagonists, with potential applications in treating neurodegenerative diseases

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (R-56109 hydrochloride) has been studied for its neuroactive properties

  • MCOPPB, which contains a piperidin-3-yl group connected to a heterocyclic system (benzimidazole rather than benzoxazole), has demonstrated receptor-binding activities

These comparisons suggest potential pharmacological roles for 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride that warrant further investigation.

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity, purity, and structural features of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride.

Spectroscopic Methods

Based on standard analytical approaches for similar compounds, the following spectroscopic methods are applicable for characterizing 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR to identify hydrogen environments and confirm structural features

    • ¹³C NMR to characterize carbon environments and validate the carbon skeleton

  • Mass Spectrometry

    • Confirming molecular weight and fragmentation patterns

    • High-resolution mass spectrometry for accurate mass determination

  • Infrared Spectroscopy

    • Identification of functional groups

    • Confirmation of salt form through characteristic vibrational bands

Chromatographic Analysis

Chromatographic techniques are essential for assessing purity and can include:

  • High-Performance Liquid Chromatography (HPLC)

    • For purity assessment and quantitative analysis

    • Potential for detecting related substances and impurities

  • Thin-Layer Chromatography (TLC)

    • For monitoring reaction progress

    • Rapid identity confirmation

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